molecular formula C9H6ClNO2 B3055143 N-methyl-4-chlorophthalimide CAS No. 63197-17-1

N-methyl-4-chlorophthalimide

Cat. No.: B3055143
CAS No.: 63197-17-1
M. Wt: 195.6 g/mol
InChI Key: DCFSQEWFDPNDPQ-UHFFFAOYSA-N
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Description

N-methyl-4-chlorophthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are derivatives of phthalic anhydride and are characterized by the presence of an imide group. This compound is a white solid that is slightly soluble in water but more soluble in organic solvents. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry.

Safety and Hazards

“N-methyl-4-chlorophthalimide” is intended for R&D use only and is not for medicinal, household, or other uses . Specific safety data and hazards are not explicitly mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-chlorophthalimide can be synthesized through several methods. One common method involves the reaction of 4-chlorophthalic anhydride with methylamine. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Another method involves the palladium-catalyzed amination reaction of 4-chlorophthalimide with methylamine. This method provides a high yield of the desired product and is often used in industrial settings .

Industrial Production Methods

In industrial production, this compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity starting materials and catalysts to achieve efficient conversion. The product is then purified using techniques such as distillation and recrystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-chlorophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), organic solvents (e.g., THF, ethanol).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), organic solvents (e.g., ether, THF).

    Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Major Products Formed

    Substitution Reactions: N-methyl-4-substituted phthalimides.

    Reduction Reactions: N-methylphthalimide.

    Oxidation Reactions: N-methyl-4-chlorophthalic acid.

Mechanism of Action

The mechanism of action of N-methyl-4-chlorophthalimide depends on its specific applicationThe imide group in the compound can also participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

N-methyl-4-chlorophthalimide can be compared with other similar compounds such as:

This compound is unique due to the presence of both the methyl and chlorine groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFSQEWFDPNDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289042
Record name N-methyl-4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63197-17-1
Record name NSC58662
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methyl-4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An appropriately equipped glass reaction vessel was charged with 186.5 grams (1 mole) of 4-chlorotetrahydrophthalic anhydride and heated to 150° C. under nitrogen. Methylamine gas (32 grams, 1.03 mole) was then introduced to the reaction vessel subsurface over 30 minutes. The reaction mixture was then heated for 3 hours at 180° C. The product was then distilled to give N-methyl-4-chlorophthalimide in approximately 95% yield.
Quantity
186.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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